Datiscin

Descripción general

Descripción

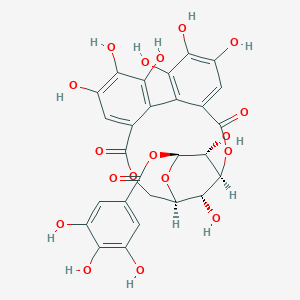

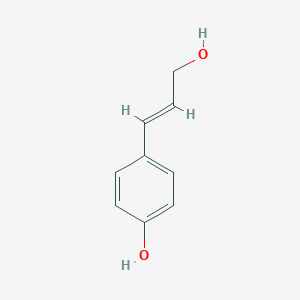

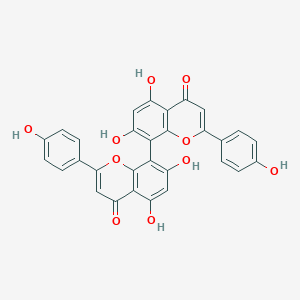

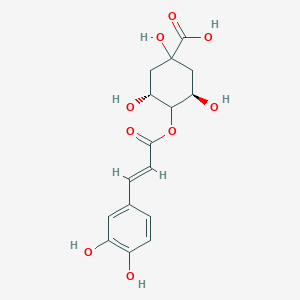

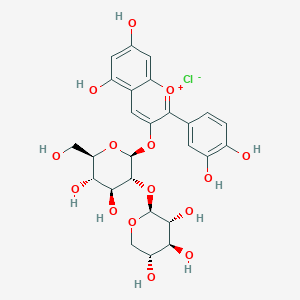

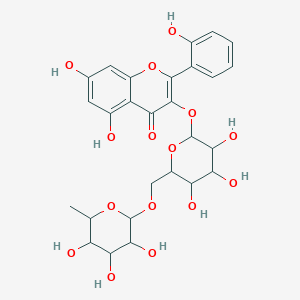

Datiscin is a flavonoid compound . It is characterized by its molecular formula C27H30O15 .

Synthesis Analysis

This compound is associated with the plant Datisca glomerata . The plant forms nitrogen-fixing root nodules in symbiosis with soil actinomycetes from the genus Frankia . Analysis of sugars in roots, nodules, and leaves of D. glomerata revealed the presence of two novel compounds that were identified as α- l -rhamnopyranoside- (1 → 6)- d -glucose (rutinose) and α- l -rhamnopyranoside- (1 → 6)-1- O -β- d -methylglucose (methylrutinose) .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple stereocentres . Further analysis of its structure reveals it as 2′,3,5,7-tetrahydroxyflavone 3-O- [6″- (O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] .Aplicaciones Científicas De Investigación

Flavonoid Properties and Structure

Datiscin, identified as a flavonoid, has been a subject of interest due to its distinct properties and structure. Research conducted by Zapesochnaya, Tyukavkina, and Eremin (1982) elucidated this compound's physicochemical constants and provided further details on its structure as 2′,3,5,7-tetrahydroxyflavone 3-O-[6″-(O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] (Zapesochnaya, Tyukavkina, & Eremin, 1982).

Role in Antiplasmodial Activity

Datisca glomerata, a plant traditionally used for antimalarial purposes, was found to contain cucurbitacin glycosides, including datiscosides I-O. Graziose et al. (2013) discovered these compounds and evaluated their antiplasmodial activity against Plasmodium falciparum. This study highlights the potential of this compound derivatives in developing antimalarial strategies (Graziose et al., 2013).

Connection to Bitter Principles

In the study of Luffa echinata's fruits, datiscacin was identified among other cucurbitacins. Ahmad, Huq, and Sutradhar (1994) isolated this compound, emphasizing its role in the plant's bitter principles, an aspect that could have implications for its potential uses in scientific research (Ahmad, Huq, & Sutradhar, 1994).

Insights into Glycoside Formation

Further research by Zapesochnaya, Tyukavkina, and Shervashidze (1982) led to the discovery of a new flavonoid glycoside, datiscanin, from Datisca cannabina. Their work contributed significantly to understanding the formation and structure of datiscetin glycosides in nature, including this compound (Zapesochnaya, Tyukavkina, & Shervashidze, 1982).

Mecanismo De Acción

Target of Action

Datiscin is a flavonoid compound . Flavonoids are known to interact with a wide range of targets in the body due to their diverse structures.

Mode of Action

Flavonoids, in general, are known to interact with their targets in various ways, such as by binding to proteins, inhibiting enzymes, or modulating signaling pathways .

Biochemical Pathways

They play a significant role in plant structure and function and plant-organism interactions, including symbiotic signaling .

Result of Action

Flavonoids, in general, are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJCTXDEJUWVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421269 | |

| Record name | AC1NYKG7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-92-2 | |

| Record name | AC1NYKG7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.